diethyl 5-{[(3,4-dimethylphenyl)sulfonyl]amino}isophthalate
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Overview
Description
Diethyl 5-{[(3,4-dimethylphenyl)sulfonyl]amino}isophthalate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further connected to an isophthalate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5-{[(3,4-dimethylphenyl)sulfonyl]amino}isophthalate typically involves the following steps:
Formation of the sulfonyl chloride: The starting material, 3,4-dimethylbenzenesulfonyl chloride, is prepared by reacting 3,4-dimethylbenzenesulfonic acid with thionyl chloride.
Amidation reaction: The sulfonyl chloride is then reacted with 5-aminoisophthalic acid diethyl ester in the presence of a base such as triethylamine to form the desired sulfonamide.
The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures (25-50°C).
- Reaction time: Several hours to overnight.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-{[(3,4-dimethylphenyl)sulfonyl]amino}isophthalate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles such as bromine or nitrating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Diethyl 5-{[(3,4-dimethylphenyl)sulfonyl]amino}isophthalate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or enhancing mechanical strength.
Biological Studies: It serves as a probe to study the interactions of sulfonamides with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of diethyl 5-{[(3,4-dimethylphenyl)sulfonyl]amino}isophthalate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to enzymes or receptors. This binding can result in the inhibition of enzyme activity or modulation of receptor signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 5-{[(4-methylphenyl)sulfonyl]amino}isophthalate
- Diethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}isophthalate
Uniqueness
Diethyl 5-{[(3,4-dimethylphenyl)sulfonyl]amino}isophthalate is unique due to the presence of the 3,4-dimethylphenyl group, which can influence its chemical reactivity and biological activity. The position and nature of substituents on the aromatic ring can significantly affect the compound’s properties, making it distinct from other similar sulfonamides.
Properties
IUPAC Name |
diethyl 5-[(3,4-dimethylphenyl)sulfonylamino]benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6S/c1-5-26-19(22)15-10-16(20(23)27-6-2)12-17(11-15)21-28(24,25)18-8-7-13(3)14(4)9-18/h7-12,21H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUROAWLDBGUBFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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